rac-methyl (R)-2-((R)-3-(1,3-dioxoisoindolin-2-yl)-1-hydroxypropyl)-5-methylhex-4-enoate
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Overview
Description
rac-methyl ®-2-(®-3-(1,3-dioxoisoindolin-2-yl)-1-hydroxypropyl)-5-methylhex-4-enoate: is a complex organic compound that features a phthalimide moiety, a hydroxypropyl group, and a methylhexenoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl ®-2-(®-3-(1,3-dioxoisoindolin-2-yl)-1-hydroxypropyl)-5-methylhex-4-enoate typically involves multiple steps, including the formation of the phthalimide ring, the introduction of the hydroxypropyl group, and the esterification to form the methylhexenoate. Common reagents used in these steps include phthalic anhydride, amino alcohols, and various esterification agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The phthalimide moiety can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various esters, amides, and thioesters.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which rac-methyl ®-2-(®-3-(1,3-dioxoisoindolin-2-yl)-1-hydroxypropyl)-5-methylhex-4-enoate exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in biological activity or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
rac-methyl ®-2-(®-3-(1,3-dioxoisoindolin-2-yl)-1-hydroxypropyl)-5-methylhex-4-enoate: shares structural similarities with other phthalimide derivatives and hydroxypropyl esters.
Phthalimide Derivatives: Compounds like phthaloyl chloride, N-methylphthalimide.
Hydroxypropyl Esters: Compounds like hydroxypropyl methylcellulose, hydroxypropyl acrylate.
Uniqueness
The unique combination of the phthalimide moiety, hydroxypropyl group, and methylhexenoate structure in rac-methyl ®-2-(®-3-(1,3-dioxoisoindolin-2-yl)-1-hydroxypropyl)-5-methylhex-4-enoate provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H23NO5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl (2R)-2-[(1R)-3-(1,3-dioxoisoindol-2-yl)-1-hydroxypropyl]-5-methylhex-4-enoate |
InChI |
InChI=1S/C19H23NO5/c1-12(2)8-9-15(19(24)25-3)16(21)10-11-20-17(22)13-6-4-5-7-14(13)18(20)23/h4-8,15-16,21H,9-11H2,1-3H3/t15-,16-/m1/s1 |
InChI Key |
QOUFCWPPAXHAJD-HZPDHXFCSA-N |
Isomeric SMILES |
CC(=CC[C@H]([C@@H](CCN1C(=O)C2=CC=CC=C2C1=O)O)C(=O)OC)C |
Canonical SMILES |
CC(=CCC(C(CCN1C(=O)C2=CC=CC=C2C1=O)O)C(=O)OC)C |
Origin of Product |
United States |
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